1-(3-bromopropyl)Piperidine
Overview
Description
1-(3-Bromopropyl)Piperidine is an organic compound with the molecular formula C8H16BrN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
1-(3-bromopropyl)Piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been found to exhibit anticancer potential . .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers . These pathways play a critical role in cell proliferation, survival, and apoptosis, and their dysregulation can lead to cancer development .
Pharmacokinetics
Piperidine derivatives are known to have various pharmacological properties, including anticancer potential .
Result of Action
Piperidine derivatives have been found to exhibit anticancer potential, suggesting that they may induce cell cycle arrest, apoptosis, and inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have potential anticancer properties, affecting various types of cells and cellular processes
Molecular Mechanism
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been shown to have therapeutic potential against various cancers at certain dosages .
Metabolic Pathways
Piperidine derivatives have been shown to be involved in certain metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)Piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 1,3-dibromopropane under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and 1,3-dibromopropane
Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)
Procedure: The reactants are mixed and heated under reflux conditions for several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)Piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, thiols) in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in acidic or basic media.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents.
Major Products:
Substitution: Formation of azides, thiols, and other substituted derivatives.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
1-(3-Bromopropyl)Piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the bromopropyl group.
1-(3-Chloropropyl)Piperidine: A similar compound with a chlorine atom instead of bromine.
1-(3-Iodopropyl)Piperidine: A similar compound with an iodine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)Piperidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
IUPAC Name |
1-(3-bromopropyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMWECARVLBXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515923 | |
Record name | 1-(3-Bromopropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-70-6 | |
Record name | 1-(3-Bromopropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.